molecular formula C11H10O2 B072497 5-Phenylpenta-2,4-dienoic acid CAS No. 1552-94-9

5-Phenylpenta-2,4-dienoic acid

Cat. No.: B072497
CAS No.: 1552-94-9
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-HXGSSHHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

5-Phenylpenta-2,4-dienoic acid is a high-potency inhibitor of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, cytokines, and hormones.

Mode of Action

It is known to inhibit the action of tyrosine kinases, which may lead to the inhibition of various signaling pathways within the cell .

Biochemical Pathways

Given its role as a tyrosine kinase inhibitor, it is likely to impact multiple signaling pathways within the cell .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the body.

Result of Action

This compound has been shown to have an inhibitory effect on cancer cells in both squamous and non-squamous cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to a decrease in tumor growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is a flammable liquid and needs to be handled with care to prevent fire and explosion . Additionally, good ventilation is required when handling this compound .

Safety and Hazards

When handling 5-Phenylpenta-2,4-dienoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of 5-Phenylpenta-2,4-dienoic acid. Its use as a synthetic building block and anti-malarial agent suggests potential in pharmaceutical and chemical industries . Further studies could also explore its inhibitory effect on auxin efflux .

Biochemical Analysis

Biochemical Properties

It is known to be a high-potency inhibitor of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.

Cellular Effects

5-Phenylpenta-2,4-dienoic acid has been shown to have an inhibitory effect on cancer cells in both squamous and non-squamous cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its role as a tyrosine kinase inhibitor suggests that it may exert its effects at the molecular level by binding to these enzymes and inhibiting their activity .

Preparation Methods

Properties

CAS No.

1552-94-9

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(2Z,4E)-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5-

InChI Key

FEIQOMCWGDNMHM-HXGSSHHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\C(=O)O

SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O

28010-12-0
38446-98-9
1552-94-9

Pictograms

Irritant

Synonyms

eta-styrylacrylic acid
beta-styrylacrylic acid, (E,E)-isomer
beta-styrylacrylic acid, (E,Z)-isomer
beta-styrylacrylic acid, (Z,E)-isomer
beta-styrylacrylic acid, monosodium salt, (E,E)-isomer
beta-styrylacrylic acid, monosodium salt, (E,Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylpenta-2,4-dienoic acid
Reactant of Route 2
5-Phenylpenta-2,4-dienoic acid
Reactant of Route 3
Reactant of Route 3
5-Phenylpenta-2,4-dienoic acid
Reactant of Route 4
Reactant of Route 4
5-Phenylpenta-2,4-dienoic acid
Reactant of Route 5
Reactant of Route 5
5-Phenylpenta-2,4-dienoic acid
Reactant of Route 6
Reactant of Route 6
5-Phenylpenta-2,4-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.